molecular formula C8H8N2O2S B1447908 5-(Ethylsulfonyl)picolinonitrile CAS No. 1649454-78-3

5-(Ethylsulfonyl)picolinonitrile

Cat. No. B1447908
M. Wt: 196.23 g/mol
InChI Key: IFEKGMOFZSQNNI-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)picolinonitrile is a chemical compound with the molecular formula C8H8N2O2S . It is widely used in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 5-(Ethylsulfonyl)picolinonitrile consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Ethylsulfonyl)picolinonitrile, such as its melting point, boiling point, and density, are not directly mentioned in the available literature .

Scientific Research Applications

Versatility in Biological Activity

5-(Ethylsulfonyl)picolinonitrile and its analogues like 5-ethylsulfonyl-2-methoxyaniline demonstrate remarkable versatility in biological applications. They serve as pivotal intermediates in the synthesis of a variety of compounds with significant biological activities. This includes their use in developing kinase inhibitors, such as VEGFR2 inhibitors and CLK inhibitors, which are crucial in cancer therapy due to their role in tumor angiogenesis and cell cycle regulation. Furthermore, related sulfone analogues have found applications in creating antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators, showcasing the broad potential of these compounds in therapeutic development (Hunter Johnson et al., 2022).

Role in Pharmacological Fragments

The structure of 5-(Ethylsulfonyl)picolinonitrile is a critical pharmacophoric fragment in several potent VEGFR2 inhibitors, a key receptor in angiogenesis. Its incorporation into drug designs has led to the development of successful antiangiogenic therapies, which are used in combination with chemotherapy to treat various types of tumors. This highlights its significance in the design of novel therapeutic agents aimed at inhibiting pathological angiogenesis (Miroslav Murár et al., 2013).

Contribution to Synthetic Methodologies

In synthetic chemistry, 5-(Ethylsulfonyl)picolinonitrile plays a role in advancing methodologies for C–H functionalization, a crucial reaction in the construction of complex molecules. For example, copper-catalyzed remote C–H sulfonylation of naphthylamides, assisted by picolinamide, showcases the utility of such compounds in developing pharmaceutically relevant ligands. This method has broadened the scope of synthesizing compounds with diverse functional groups, further enriching the toolkit available for drug discovery and development (Jun-Ming Li et al., 2017).

Antioxidant and Antiproliferative Properties

Research also delves into the antioxidant and antiproliferative activities of compounds related to 5-(Ethylsulfonyl)picolinonitrile. For instance, studies on 5-hydroxymethylfurfural, which shares structural similarities, have demonstrated potential antioxidant properties and the ability to inhibit cancer cell proliferation. These findings open new avenues for the application of 5-(Ethylsulfonyl)picolinonitrile and its derivatives in developing antioxidant and anticancer therapies (Ling Zhao et al., 2013).

properties

IUPAC Name

5-ethylsulfonylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-13(11,12)8-4-3-7(5-9)10-6-8/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEKGMOFZSQNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethylsulfonyl)picolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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